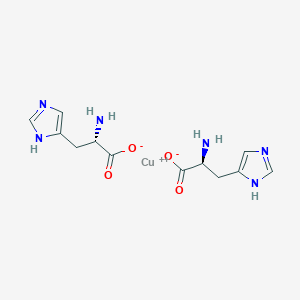
Copper Histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper Histidine, also known as this compound, is a useful research compound. Its molecular formula is C12H16CuN6O4 and its molecular weight is 371.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Design and Functionality
Copper histidine plays a crucial role in the design of artificial metalloenzymes, particularly those mimicking the function of lytic polysaccharide monooxygenases (LPMOs). These enzymes are essential for the oxidative depolymerization of polysaccharides, which is vital for biomass conversion in industrial applications. A recent study demonstrated that a designed this compound-brace enzyme effectively catalyzes the breakdown of cellulose and starch, achieving significant turnover rates comparable to native LPMOs .
Mechanistic Studies
Research has shown that the copper-histidine coordination complex is instrumental in understanding the mechanisms of copper-induced disassembly of amyloid fibrils. The interaction between histidine and copper ions leads to structural rearrangements that facilitate the disassembly process, providing insights into amyloid-related diseases .
Treatment of Menkes Disease
Menkes disease, a genetic disorder characterized by copper deficiency, has been treated with this compound injections. Clinical studies involving Japanese patients indicated that this treatment could lead to improvements in symptoms associated with the disease, including congenital abnormalities . The efficacy of this compound as a therapeutic agent is attributed to its ability to restore copper levels in patients.
Copper Chelation Therapy
This compound also serves as a chelating agent in combination therapies for conditions involving excess copper accumulation, such as Wilson's disease. Studies have shown that combining copper-histidine injections with oral disulfiram can enhance treatment outcomes by effectively managing copper levels in the body .
Biomass Conversion
The application of this compound in biomass conversion processes highlights its potential for sustainable energy production. The engineered enzymes utilizing this compound motifs can improve the efficiency of breaking down lignocellulosic materials into fermentable sugars, thereby facilitating biofuel production .
Catalysis
In industrial catalysis, copper-histidine complexes are investigated for their ability to catalyze various oxidation reactions. Their unique coordination chemistry allows them to function effectively under mild conditions, making them suitable for environmentally friendly catalytic processes .
Data Tables
Case Studies
-
Case Study 1: Lytic Polysaccharide Monooxygenase Mimicry
A designed enzyme featuring a this compound-brace motif was shown to degrade polysaccharides effectively, achieving turnover numbers that indicate potential for industrial applications in biomass conversion . -
Case Study 2: Menkes Disease Treatment
Clinical observations from a cohort of Japanese patients receiving this compound therapy revealed notable improvements and highlighted the importance of timely intervention in genetic disorders related to copper metabolism . -
Case Study 3: Copper-Induced Amyloid Disassembly
Investigations into the role of copper-histidine complexes in amyloid fibril disassembly provided insights into potential therapeutic strategies for neurodegenerative diseases characterized by amyloid accumulation .
特性
CAS番号 |
12561-67-0 |
|---|---|
分子式 |
C12H16CuN6O4 |
分子量 |
371.84 g/mol |
IUPAC名 |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChIキー |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
正規SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Key on ui other cas no. |
13870-80-9 12561-67-0 |
同義語 |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















